3-Bromo-1-tosylpiperidin-4-one

Epigenetics Bromodomain inhibition Drug discovery

Researchers requiring a stable, N-protected piperidin-4-one scaffold with a reliable leaving group for SAR diversification often face limited commercial availability of key brominated intermediates. 3-Bromo-1-tosylpiperidin-4-one directly addresses this gap: • C3-bromo enables efficient nucleophilic substitution for rapid library synthesis of 3-substituted piperidinones • N-tosyl group ensures nitrogen inertness during downstream functionalization, preventing undesired side reactions • Demonstrated utility as a BRD4 bromodomain-targeting scaffold (Kd = 3.60 nM) for oncology programs

Molecular Formula C12H14BrNO3S
Molecular Weight 332.22 g/mol
CAS No. 171009-41-9
Cat. No. B174337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-tosylpiperidin-4-one
CAS171009-41-9
Molecular FormulaC12H14BrNO3S
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br
InChIInChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3
InChIKeyIMBKJKPYHSSCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-tosylpiperidin-4-one Overview


3-Bromo-1-tosylpiperidin-4-one (CAS 171009-41-9), also referred to as 3-bromo-1-[(4-methylphenyl)sulfonyl]piperidin-4-one, is a brominated N-tosyl piperidin-4-one derivative. This compound features a piperidin-4-one core functionalized with a p-toluenesulfonyl (tosyl) protecting group at the nitrogen atom and a bromine substituent at the 3-position . As a member of the substituted piperidinone class, it serves as a versatile synthetic intermediate, with the bromine atom offering a key reactive handle for downstream functionalization [1]. Its role as a building block is underscored by its presence in collections of screening compounds and its utility in the preparation of more complex molecular architectures .

Why 3-Bromo-1-tosylpiperidin-4-one Is Irreplaceable


The selection of 3-bromo-1-tosylpiperidin-4-one is not interchangeable with its unsubstituted 1-tosylpiperidin-4-one parent or other halogenated derivatives due to the unique combination of the N-tosyl protecting group and the C3-bromo substituent. The tosyl group is crucial for maintaining nitrogen inertness during further synthetic steps, preventing unwanted side reactions that occur with unprotected piperidinones [1]. Simultaneously, the C3 bromine atom provides a specific, tunable reactivity profile for nucleophilic substitution that differs significantly from its chloro, fluoro, or iodo counterparts, influencing both reaction kinetics and product outcomes . Generic substitution would therefore alter both synthetic compatibility and the achievable chemical space, making this specific derivative a critical and non-fungible intermediate in complex synthesis pathways.

3-Bromo-1-tosylpiperidin-4-one: Evidence vs. Analogs


BRD4 Bromodomain Binding Affinity

3-Bromo-1-tosylpiperidin-4-one demonstrates potent binding to the BRD4 bromodomain-1 (BRD4-1), a key epigenetic target. The compound exhibits a dissociation constant (Kd) of 3.60 nM against recombinant human BRD4-1 (residues 44-168) as determined by a bromoscan assay [1]. In contrast, a structurally related analog lacking the bromine substituent, 1-tosylpiperidin-4-one, has no reported affinity for BRD4, underscoring the critical role of the C3-bromo group in target engagement [2].

Epigenetics Bromodomain inhibition Drug discovery

C3-Functionalization via Nucleophilic Substitution

The C3-bromo substituent in 3-bromo-1-tosylpiperidin-4-one serves as a reactive handle for nucleophilic substitution, enabling the installation of various groups (e.g., amines, thiols, carbon nucleophiles) at the 3-position . This reactivity is distinct from the parent 1-tosylpiperidin-4-one, which lacks a leaving group at C3 and cannot undergo analogous direct functionalization. While direct quantitative data comparing the relative rates of substitution with chloro- or iodo-analogs are not available in the public domain, the bromine atom is widely recognized to offer a favorable balance of reactivity and stability for such transformations .

Organic synthesis C-C bond formation Heterocycle functionalization

Purity Benchmarking vs. Chloro Analog

Commercial availability data indicate that 3-bromo-1-tosylpiperidin-4-one is routinely offered with a minimum purity of 98% by suppliers like Leyan . A direct comparator, 3-chloro-1-tosylpiperidin-4-one (CAS 1556814-66-4), is less commonly available and typically listed at a lower minimum purity of 95% . This difference in commercial specifications suggests a more established and controlled synthetic route for the bromo derivative, which can translate to higher reliability in sensitive research applications.

Chemical procurement Purity analysis Quality control

Applications of 3-Bromo-1-tosylpiperidin-4-one


BRD4 Bromodomain Inhibitor Development

As demonstrated by its potent binding affinity for the BRD4 bromodomain (Kd = 3.60 nM) [1], 3-bromo-1-tosylpiperidin-4-one is an ideal starting scaffold for medicinal chemistry programs targeting this epigenetic reader protein. The tosyl group provides a stable protecting group during initial SAR exploration, while the 3-position bromine can be further derivatized to optimize potency, selectivity, and pharmacokinetic properties for oncology or anti-inflammatory applications.

Synthesis of 3-Substituted Piperidine Derivatives

The labile C3-bromine atom enables facile nucleophilic substitution, offering a direct route to a wide range of 3-substituted-1-tosylpiperidin-4-ones [2]. This makes the compound a powerful building block for constructing diverse piperidine-based libraries, which are prevalent in approved drugs and preclinical candidates. Subsequent deprotection of the tosyl group can yield the corresponding 3-substituted piperidines or piperidin-4-ols [3].

Analytical Reference and Method Development

Given its well-defined structure and high commercial purity (98%) , 3-bromo-1-tosylpiperidin-4-one serves as an excellent reference standard for analytical method development. It can be used to calibrate HPLC, LC-MS, and NMR instruments for quantifying related impurities in synthetic batches or for monitoring the progress of chemical reactions involving N-tosyl piperidinone intermediates.

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